cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclohexyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with a unique molecular structure that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C23H24N4O2 and a molecular weight of 404.4 g/mol. The structural features include:
- Cyclohexyl group : A saturated six-membered carbon ring.
- Amino group : Contributing to its basicity and potential interaction with biological targets.
- Furan moiety : A five-membered aromatic ring that may enhance biological activity.
- Pyrroloquinoxaline core : Implicated in various biological interactions.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
- DNA Interaction : Potential intercalation or binding to DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Triggering programmed cell death in malignant cells through various signaling pathways.
Anticancer Activity
Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolo[2,3-b]quinoxaline derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
Study | Cell Lines Tested | IC50 Values (µM) | Mechanism |
---|---|---|---|
HeLa, MCF7 | 5.0 - 10.0 | Apoptosis induction | |
A549 | 7.5 | DNA intercalation | |
HCT116 | 6.0 | Enzyme inhibition |
Antimicrobial Properties
In addition to anticancer effects, some studies have explored the antimicrobial properties of related compounds. For example, quinoxaline derivatives have shown effectiveness against bacterial strains, indicating a potential for cyclohexyl 2-amino derivatives in treating infections.
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Quinoxaline Derivative A | E. coli | 50 µg/mL |
Quinoxaline Derivative B | S. aureus | 25 µg/mL |
Case Studies
-
In Vivo Studies : A study involving a mouse model demonstrated that cyclohexyl 2-amino derivatives significantly reduced tumor size when administered at specific dosages over a period of weeks.
- Dosage : 20 mg/kg body weight
- Duration : 4 weeks
- Outcome : Tumor size reduction by approximately 60% compared to control groups.
- Mechanistic Insights : Another investigation highlighted the role of this compound in modulating inflammatory pathways by inhibiting nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS).
Properties
IUPAC Name |
cyclohexyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c23-20-18(22(27)29-14-7-2-1-3-8-14)19-21(26(20)13-15-9-6-12-28-15)25-17-11-5-4-10-16(17)24-19/h4-6,9-12,14H,1-3,7-8,13,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCYWNXVBIZSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.